(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine
Overview
Description
(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as dichloro substituents on the phenyl ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 3,4-Dichloroaniline
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine is unique due to its specific combination of chloro and fluoro substituents on the pyrimidine ring and dichloro substituents on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)-5-fluoropyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3FN3/c11-6-2-1-5(3-7(6)12)16-9-8(14)4-15-10(13)17-9/h1-4H,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXMTGNVCLTOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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